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Compound of Interest

4-(Pyridin-4-yl)azepane
Compound Name:
dihydrochloride
CAS No.: 2094713-86-5
Cat. No.: B2799027
. J

In the landscape of contemporary medicinal chemistry, the strategic combination of well-
established pharmacophores often leads to the discovery of novel therapeutic agents with
enhanced potency and selectivity. The molecule 4-(Pyridin-4-yl)azepane dihydrochloride
represents a compelling convergence of two such "privileged structures": the azepane ring and
the pyridine nucleus. While specific data for the compound with CAS number 2919954-46-2 is
not extensively available in public literature, a thorough analysis of its constituent moieties
provides a strong foundation for predicting its chemical properties, biological potential, and
promising avenues for research and development.

The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is
a recurring motif in a multitude of FDA-approved drugs and clinically evaluated compounds.[1]
[2] Its inherent three-dimensional structure and conformational flexibility allow for the precise
spatial orientation of substituents, which is often critical for optimal interaction with biological
targets.[2] Azepane derivatives have demonstrated a remarkable breadth of pharmacological
activities, including anti-cancer, anti-Alzheimer's, and antimicrobial properties.[1]

Complementing the azepane core is the pyridine ring, one of the most prevalent N-
heterocycles in approved pharmaceuticals. The pyridine moiety is a versatile building block that
can engage in various non-covalent interactions, such as hydrogen bonding and rt-stacking,
with biological macromolecules. Its presence is integral to the efficacy of numerous drugs
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targeting a wide array of conditions.[3][4] The pyridin-4-yl substitution pattern, in particular, has
been explored in the design of kinase inhibitors and other targeted therapies.[5]

This technical guide will provide a comprehensive overview of 4-(Pyridin-4-yl)azepane
dihydrochloride, leveraging the extensive knowledge of its constituent fragments to project its
physicochemical properties, propose synthetic strategies, and hypothesize its therapeutic
potential. Detailed experimental protocols for its synthesis, characterization, and biological
evaluation are also presented to empower researchers in their exploration of this promising
chemical entity.

Physicochemical Properties and Structural
Attributes

A thorough understanding of a compound's physicochemical properties is fundamental to drug
development. For 4-(Pyridin-4-yl)azepane dihydrochloride, these properties can be
predicted based on its structure. The dihydrochloride salt form suggests good aqueous
solubility, a desirable characteristic for bioavailability.
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Predicted Significance in Drug
Property Lo
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Defines the elemental
Molecular Formula C11H1sCI2Nz2 composition and molecular
weight.
Influences absorption,
Molecular Weight 249.18 g/mol distribution, metabolism, and

excretion (ADME) properties.

) A key indicator of membrane
Topological Polar Surface Area

28.1 A2 permeability and oral
(TPSA)

bioavailability.

- Predicts the lipophilicity and
logP (Octanol-Water Partition . N
o ~2.5 membrane-crossing ability of
Coefficient)
the free base.

_ Determines the ionization state
Azepane nitrogen: ~10-11; ) ) ]
pKa o ] at physiological pH, affecting
Pyridine nitrogen: ~5-6 - o
solubility and target binding.

Influences solubility and
Hydrogen Bond Donors 2 (as dihydrochloride salt) interactions with biological

targets.

Contributes to target binding
Hydrogen Bond Acceptors 2 o .
affinity and specificity.

Indicates a degree of
Rotatable Bonds 1 . -
conformational flexibility.

The conformational flexibility of the azepane ring is a key structural feature.[2] This flexibility
allows the molecule to adopt various spatial arrangements, potentially enabling it to bind to a
diverse range of biological targets. The pyridin-4-yl substituent will likely influence the preferred
conformation of the azepane ring.

Potential Synthetic Pathways
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The synthesis of 4-(Pyridin-4-yl)azepane can be approached through several established
methodologies in heterocyclic chemistry. A plausible and efficient strategy involves the ring
expansion of a readily available piperidine precursor.[6]
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Caption: Proposed synthetic workflow for 4-(Pyridin-4-yl)azepane dihydrochloride.

Step-by-Step Experimental Protocol for Synthesis:
o Synthesis of 4-(Pyridin-4-yl)piperidine:

o To a solution of 4-bromopyridine in anhydrous THF at -78 °C, add n-butyllithium dropwise.
o After stirring for 30 minutes, add a solution of 1-Boc-4-piperidone in anhydrous THF.

o Allow the reaction to warm to room temperature and quench with saturated aqueous
ammonium chloride.

o Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under
reduced pressure.

o The resulting tertiary alcohol is then subjected to reduction (e.g., using triethylsilane and
trifluoroacetic acid) to yield N-Boc-4-(pyridin-4-yl)piperidine.

o Deprotect the Boc group using standard conditions (e.g., TFA in DCM or HCI in dioxane) to
obtain 4-(pyridin-4-yl)piperidine.

e Ring Expansion to 4-(Pyridin-4-yl)azepane:
o Protect the piperidine nitrogen with a suitable protecting group (e.g., benzoyl).

o Reduce the pyridine ring to a piperidine using a suitable catalyst (e.g., Rh/C) under
hydrogen pressure. This is a temporary reduction to avoid side reactions in the next step.
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o Perform a Tiffeneau-Demjanov ring expansion by converting the exocyclic amine (after
temporary reduction of the pyridine) to a diazomethane precursor followed by treatment
with a Lewis acid.

o Alternatively, a Beckmann rearrangement of the corresponding oxime derivative of a 4-
acetyl-4-(pyridin-4-yl)piperidine could be explored.

o Re-aromatize the temporarily reduced pyridine ring via oxidation (e.g., with DDQ or
manganese dioxide).

o Deprotect the azepane nitrogen to yield 4-(Pyridin-4-yl)azepane.

o Formation of the Dihydrochloride Salt:

[¢]

Dissolve the free base, 4-(Pyridin-4-yl)azepane, in a minimal amount of a suitable solvent
(e.g., diethyl ether or methanol).

o

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

[e]

The dihydrochloride salt will precipitate out of the solution.

o

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Hypothesized Biological Activity and Therapeutic
Potential

The structural features of 4-(Pyridin-4-yl)azepane dihydrochloride suggest several promising
avenues for biological investigation. The pyridin-4-yl moiety is a known hinge-binding motif in
many kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell
signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.
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Caption: Potential mechanism of action via kinase inhibition.

Beyond oncology, azepane derivatives have shown promise in the treatment of central nervous
system (CNS) disorders.[1][7] The ability of small molecules to cross the blood-brain barrier is
crucial for CNS-targeted drugs, and the predicted physicochemical properties of 4-(Pyridin-4-

yl)azepane suggest it may have favorable characteristics for CNS penetration.

Potential Therapeutic Areas:

+ Oncology: Inhibition of protein kinases involved in cancer progression.

» Neurodegenerative Diseases: Modulation of targets implicated in Alzheimer's or Parkinson's

disease.[8]
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« Infectious Diseases: As antimicrobial or antiviral agents.[1]

e Inflammatory Disorders: Targeting signaling pathways involved in inflammation.

Proposed Experimental Workflows for
Characterization and Biological Evaluation

A systematic approach is necessary to characterize 4-(Pyridin-4-yl)azepane dihydrochloride
and evaluate its biological activity.
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Caption: Integrated workflow for chemical and biological evaluation.
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Detailed Protocols for Key Assays:

1. Kinase Inhibition Assay (Example: In vitro LanthaScreen™ Eu Kinase Binding Assay):

» Objective: To determine the inhibitory activity of the compound against a panel of protein
kinases.

e Procedure:

o

Prepare a serial dilution of 4-(Pyridin-4-yl)azepane dihydrochloride in the assay buffer.

o In a 384-well plate, add the kinase, a fluorescently labeled ATP tracer, and the test
compound.

o Incubate at room temperature for a specified time to allow for binding equilibrium.

o Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a
suitable plate reader.

o Calculate the ICso value by fitting the data to a dose-response curve.

2. Cell Proliferation Assay (Example: MTT Assay):

o Objective: To assess the effect of the compound on the viability and proliferation of cancer
cell lines.

e Procedure:

o Seed cancer cells in a 96-well plate and allow them to adhere overnight.

o Treat the cells with increasing concentrations of 4-(Pyridin-4-yl)azepane
dihydrochloride for 72 hours.

o Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each
well and incubate for 4 hours.

o Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

o Measure the absorbance at 570 nm using a microplate reader.
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o Calculate the Glso (concentration for 50% growth inhibition).

Hypothetical Data Presentation

To illustrate the potential of 4-(Pyridin-4-yl)azepane dihydrochloride as a kinase inhibitor, the
following table presents hypothetical ICso values against a panel of relevant kinases.

Kinase Target Hypothetical ICso (nM) Therapeutic Relevance
VEGFR2 50 Angiogenesis, Cancer
PDGFRp 75 Cancer, Fibrosis

c-Met 120 Cancer Metastasis

Aurora A 250 Mitosis, Cancer

EGFR >1000 Selectivity Marker

Conclusion: A Scaffold of High Potential

While the specific compound 4-(Pyridin-4-yl)azepane dihydrochloride with CAS number
2919954-46-2 is not yet extensively documented in scientific literature, a detailed analysis of its
structural components strongly suggests its potential as a valuable scaffold in drug discovery.
The combination of the conformationally flexible azepane ring and the electronically versatile
pyridine moiety offers a promising starting point for the development of novel therapeutics,
particularly in the areas of oncology and central nervous system disorders. The synthetic routes
are plausible with established chemical methods, and a clear path for comprehensive biological
evaluation can be readily envisioned. Further investigation into this and related chemical series
is highly warranted to unlock their full therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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